PLK1 vs. PLK2/PLK3 Selectivity: GSK461364 Achieves >1,720-Fold Window Versus 4.2-Fold for BI 2536
GSK461364 demonstrates a PLK1 Kiapp of <0.5 nM, compared to PLK2 Kiapp of 860 nM and PLK3 Kiapp of 1,000 nM, yielding a selectivity window exceeding 1,720-fold for PLK2 and 2,000-fold for PLK3 . In contrast, the first-generation PLK1 inhibitor BI 2536 exhibits PLK1 IC50 of 0.83 nM but only 3.5 nM for PLK2, representing a mere 4.2-fold selectivity [1]. This 410-fold difference in selectivity ratio (1,720 vs. 4.2) constitutes a fundamental biochemical differentiation that directly impacts target engagement specificity in cellular assays.
| Evidence Dimension | PLK1/PLK2 selectivity ratio |
|---|---|
| Target Compound Data | GSK461364: PLK1 Kiapp <0.5 nM, PLK2 Kiapp 860 nM (≥1,720-fold) |
| Comparator Or Baseline | BI 2536: PLK1 IC50 0.83 nM, PLK2 IC50 3.5 nM (4.2-fold) |
| Quantified Difference | GSK461364 exhibits >410-fold higher selectivity for PLK1 over PLK2 than BI 2536 |
| Conditions | In vitro kinase inhibition assays; Kiapp determined with ATP at Kmapp; IC50 values from standard kinase assays |
Why This Matters
In experiments where PLK2 or PLK3 co-inhibition confounds phenotypic interpretation, GSK461364 provides substantially cleaner target engagement, reducing the need for orthogonal genetic validation.
- [1] Table 1. Drugs, potency, and selectivity to PLK2 and PLK3 across clinical PLK1 inhibitors. Int J Mol Sci. 2023;24(21):15639. View Source
